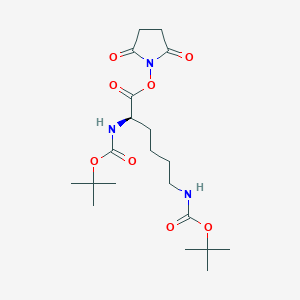

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester

Übersicht

Beschreibung

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is a chemical compound widely used in peptide synthesis and bioconjugation. It is known for its dual protection of amino groups, which makes it a valuable reagent in various chemical and biological applications. The compound is characterized by its ability to form stable linkages with other molecules, facilitating the creation of complex bioconjugates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester typically involves the protection of the amino groups of D-lysine with tert-butoxycarbonyl (Boc) groups. This is followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS) to form the ester. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, which act as nucleophiles, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked bioconjugates. These products are valuable in various applications, including the synthesis of peptides and the modification of proteins .

Wissenschaftliche Forschungsanwendungen

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of peptides and other complex molecules through its ability to form stable amide bonds.

Biology: The compound is employed in the modification of proteins and peptides, facilitating the study of protein function and interactions.

Wirkmechanismus

The mechanism of action of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester and a nucleophilic amine. This reaction is facilitated by the good leaving group properties of the NHS ester, which allows for efficient coupling under mild conditions. The molecular targets and pathways involved include the amino groups of peptides and proteins, which are modified to create bioconjugates with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-alpha,N-epsilon-Di-Boc-L-lysine hydroxysuccinimide ester

- N-alpha-Fmoc-N-epsilon-Boc-L-lysine

- N-alpha-Boc-N-epsilon-Fmoc-L-lysine

Uniqueness

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in bioconjugation reactions. This makes it particularly valuable in applications requiring precise modification of peptides and proteins .

Biologische Aktivität

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester (commonly referred to as D-Lys(Boc)2-NHS) is a significant compound in biochemistry, particularly in peptide synthesis and bioconjugation. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 443.49 g/mol. It appears as an off-white powder and is slightly soluble in water, which influences its handling in laboratory settings. The compound features two tert-butoxycarbonyl (Boc) protecting groups at the alpha and epsilon amine positions, which are crucial for its reactivity and stability during synthesis.

The primary biological activity of D-Lys(Boc)2-NHS stems from its ability to form stable amide bonds with primary amines in proteins and peptides. The hydroxysuccinimide (NHS) moiety facilitates this reaction by allowing nucleophilic attack on the carbonyl carbon, leading to the formation of stable conjugates. This property is particularly useful in constructing complex peptides through sequential coupling reactions.

Applications

D-Lys(Boc)2-NHS is utilized across various fields including:

- Peptide Synthesis : It serves as a coupling agent that facilitates the formation of amide bonds between amino acids or peptides.

- Bioconjugation : The compound allows for the conjugation of biomolecules, enhancing their stability and functionality.

- Drug Development : Its ability to modify proteins can be leveraged in developing therapeutics that target specific biological pathways.

Research Findings

Numerous studies highlight the effectiveness of D-Lys(Boc)2-NHS in biological applications:

- Peptide Synthesis Efficiency : Research indicates that using D-Lys(Boc)2-NHS significantly increases the yield of desired peptide products compared to traditional methods. The protection offered by Boc groups allows for selective reactions at desired sites without undesired side reactions.

- Conjugation Studies : Interaction studies have shown that D-Lys(Boc)2-NHS can form stable conjugates with various biomolecules, which is critical for designing targeted drug delivery systems .

- Reactivity Profiling : The compound has been employed in activity-based protein profiling (ABPP), enabling researchers to map reactive sites on proteins, facilitating the identification of potential drug targets .

Case Studies

Safety Considerations

While D-Lys(Boc)2-NHS is a valuable tool in biochemical research, it may cause irritation upon contact with skin or eyes. Proper laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE).

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVLXQGNLCPZCL-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65581-52-4 | |

| Record name | Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.